
2-(3-Phenyl-isoxazol-5-yl)-morpholine-4-carboxylic acid tert-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Phenyl-isoxazol-5-yl)-morpholine-4-carboxylic acid tert-butyl ester is a complex organic compound that features a morpholine ring, an isoxazole ring, and a tert-butyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Phenyl-isoxazol-5-yl)-morpholine-4-carboxylic acid tert-butyl ester typically involves multiple steps. One common method includes the following stages:
Formation of the Isoxazole Ring: This can be achieved by reacting 2-chloro benzaldehyde oxime with N-chloro-succinimide in N,N-dimethyl-formamide for 3 hours.
Addition of Propargyl Alcohol: The next step involves reacting the intermediate with propargyl alcohol in the presence of copper(II) sulfate pentahydrate, potassium carbonate, and ascorbic acid in N,N-dimethyl-formamide for 1 hour.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反应分析
Types of Reactions
2-(3-Phenyl-isoxazol-5-yl)-morpholine-4-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
科学研究应用
2-(3-Phenyl-isoxazol-5-yl)-morpholine-4-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The exact mechanism of action for 2-(3-Phenyl-isoxazol-5-yl)-morpholine-4-carboxylic acid tert-butyl ester is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways.
相似化合物的比较
Similar Compounds
- 3-(2-Chlorophenyl)-5-isoxazolemethanol
- (3-Phenyl-5-isoxazolyl)methanol
- (3-(4-Fluorophenyl)isoxazol-5-yl)methanol
Uniqueness
2-(3-Phenyl-isoxazol-5-yl)-morpholine-4-carboxylic acid tert-butyl ester is unique due to its combination of a morpholine ring, an isoxazole ring, and a tert-butyl ester group. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.
属性
分子式 |
C18H22N2O4 |
|---|---|
分子量 |
330.4 g/mol |
IUPAC 名称 |
tert-butyl 2-(3-phenyl-1,2-oxazol-5-yl)morpholine-4-carboxylate |
InChI |
InChI=1S/C18H22N2O4/c1-18(2,3)23-17(21)20-9-10-22-16(12-20)15-11-14(19-24-15)13-7-5-4-6-8-13/h4-8,11,16H,9-10,12H2,1-3H3 |
InChI 键 |
UNPCSCANWTUMBO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C2=CC(=NO2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



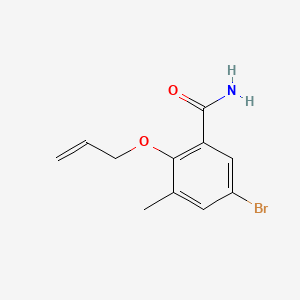
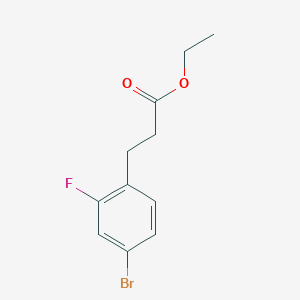
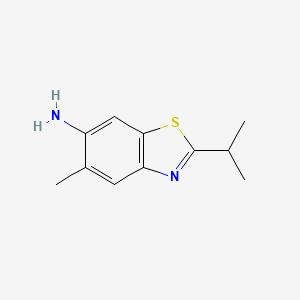
![2-[[2-Methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol](/img/structure/B13937179.png)

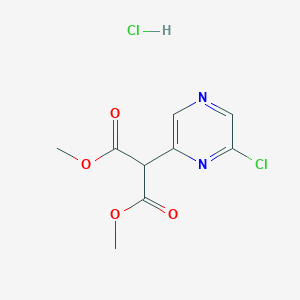
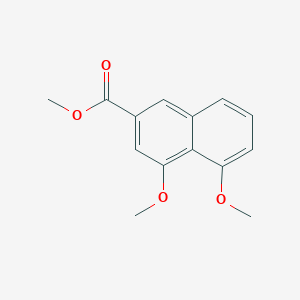
![4-[3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide](/img/structure/B13937205.png)

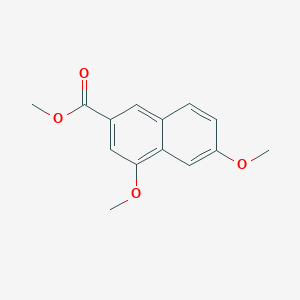

![(4-Chloro-phenyl)-[6-(1-methyl-1h-benzoimidazol-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester](/img/structure/B13937232.png)

